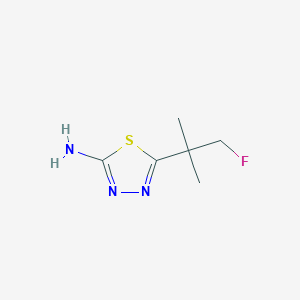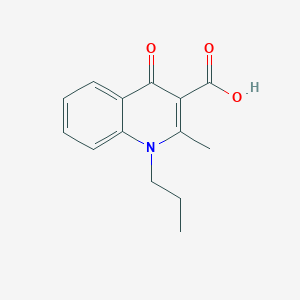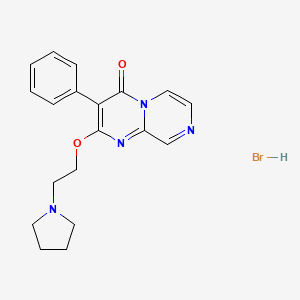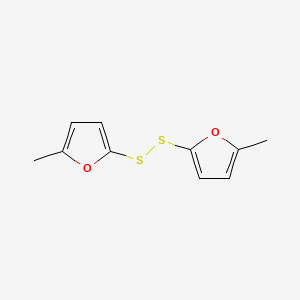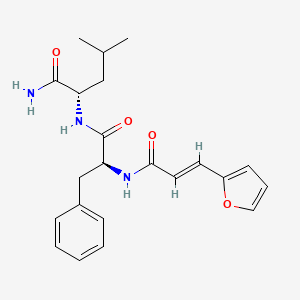
(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide is a complex organic compound that features a furan ring, an amide linkage, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Furan-2-yl Acrylamide: This step involves the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine to form the furan-2-yl acrylamide.
Coupling with Phenylalanine Derivative: The furan-2-yl acrylamide is then coupled with a protected phenylalanine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA).
Deprotection and Coupling with 4-Methylpentanamide: The protecting group on the phenylalanine derivative is removed, and the resulting compound is coupled with 4-methylpentanamide using similar coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
化学反応の分析
Types of Reactions
(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the furan ring.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of amide groups.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amide linkages play crucial roles in binding to these targets, while the phenyl group can enhance the compound’s affinity and specificity.
類似化合物との比較
Similar Compounds
- (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanoic acid
- (S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentylamine
Uniqueness
(S)-2-((S)-2-(3-(Furan-2-yl)acrylamido)-3-phenylpropanamido)-4-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H27N3O4 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C22H27N3O4/c1-15(2)13-18(21(23)27)25-22(28)19(14-16-7-4-3-5-8-16)24-20(26)11-10-17-9-6-12-29-17/h3-12,15,18-19H,13-14H2,1-2H3,(H2,23,27)(H,24,26)(H,25,28)/b11-10+/t18-,19-/m0/s1 |
InChIキー |
SDNYKNXYMKXKSO-MIMFYIINSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)


![Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B12911909.png)
![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)

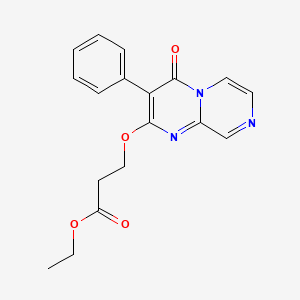
![3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911928.png)
